molecular formula C4H7NS B147230 2-Methyl-2-thiazoline CAS No. 2346-00-1

2-Methyl-2-thiazoline

Cat. No. B147230
M. Wt: 101.17 g/mol
InChI Key: JUIQOABNSLTJSW-UHFFFAOYSA-N
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Patent
US05783703

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine.HCl [Compound (1)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiazoline [Compound (2)] and sodium methoxide, and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with 50% aqueous potassium carbonate solution. The solvent was removed under reduced pressure to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (3)] as a crystaline.
Quantity
109 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
133 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][NH:4][CH2:3]1.Cl.C[C:8]1[S:9][CH2:10][CH2:11][N:12]=1.C[O-].[Na+]>C(O)C>[OH:1][CH:2]1[CH2:5][N:4]([C:8]2[S:9][CH2:10][CH2:11][N:12]=2)[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
109 mg
Type
reactant
Smiles
OC1CNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
133 mg
Type
reactant
Smiles
CC=1SCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SCCN1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with 50% aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CN(C1)C=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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